Napabucasin

Catalog No.
S536668
CAS No.
83280-65-3
M.F
C14H8O4
M. Wt
240.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Napabucasin

CAS Number

83280-65-3

Product Name

Napabucasin

IUPAC Name

2-acetylbenzo[f][1]benzofuran-4,9-dione

Molecular Formula

C14H8O4

Molecular Weight

240.21 g/mol

InChI

InChI=1S/C14H8O4/c1-7(15)11-6-10-12(16)8-4-2-3-5-9(8)13(17)14(10)18-11/h2-6H,1H3

InChI Key

DPHUWDIXHNQOSY-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

BBI608; BBI 608; BB-I608; Napabucasin

Canonical SMILES

CC(=O)C1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O

The exact mass of the compound Napabucasin is 240.0423 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Naphthoquinones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Napabucasin (BBI-608) is a highly lipophilic naphthoquinone derivative procured primarily for its dual functionality as an NAD(P)H:quinone oxidoreductase 1 (NQO1) substrate and an inhibitor of STAT3-driven cancer cell stemness. Unlike conventional chemotherapeutics that target bulk tumor proliferation, this compound disrupts the self-renewal pathways of cancer stem cells (CSCs) through ROS generation and pSTAT3 depletion [1]. For laboratory procurement, buyers must account for its specific physicochemical profile: it is supplied as a powder with high purity (>98%) but possesses poor aqueous solubility, requiring initial dissolution in anhydrous DMSO (up to 20 mg/mL) followed by specialized co-solvent or nano-encapsulation strategies for in vivo applications . Its strict formulation requirements and specific bioactivation pathway make it a precise, non-interchangeable reagent for oncology drug discovery and redox-modulator research.

Substituting Napabucasin with conventional STAT3 SH2-domain inhibitors, such as Stattic or WP1066, fundamentally alters the experimental mechanism and downstream assay outcomes [1]. While generic inhibitors directly block STAT3 dimerization, Napabucasin's efficacy is strictly dependent on cellular NQO1 expression, which catalyzes a redox cycle that generates reactive oxygen species (ROS) to subsequently deplete phosphorylated STAT3[2]. Consequently, utilizing a direct STAT3 inhibitor in NQO1-overexpressing models will fail to replicate the transcriptomic profile and ferroptotic or apoptotic cell death triggered by Napabucasin. Furthermore, its distinct requirement for complex vehicle formulations (e.g., PEG300/Tween80 mixtures) means that substituting it with more water-soluble analogs will invalidate established pharmacokinetic baselines in combination therapy models [1].

Sub-Micromolar Cytotoxicity via NQO1-Mediated Bioactivation

Napabucasin demonstrates sub-micromolar cytotoxicity in specific non-small cell lung cancer (NSCLC) lines (e.g., H23 cells) due to its NQO1-mediated bioactivation, achieving IC50 values as low as 0.13 μM [1]. In contrast, standard direct STAT3 inhibitors like Stattic typically exhibit baseline IC50 values of ~5.1 μM in cell-free assays and require higher cellular concentrations to induce apoptosis . Procurement of Napabucasin is necessary when experimental designs require a bioactivatable redox modulator that selectively targets stemness-high populations at sub-micromolar concentrations.

Evidence DimensionIn vitro cell viability (IC50) in NSCLC models
Target Compound DataNapabucasin: 0.13 μM (H23 cells) to 1.14 μM (H460 cells)
Comparator Or BaselineStattic (Standard SH2-domain STAT3 inhibitor): ~5.1 μM (cell-free baseline)
Quantified DifferenceNapabucasin achieves multi-fold lower IC50 values in NQO1-expressing cellular models compared to direct STAT3 inhibitors.
ConditionsNSCLC cell lines (H460, H292, H23, A549) vs. cell-free STAT3 binding assay

Procurement of Napabucasin provides a highly potent, bioactivatable mechanism for researchers targeting stemness, achieving efficacy at concentrations where standard STAT3 inhibitors fail.

Solubility Constraints and Nano-Formulation Dependency

Napabucasin is highly lipophilic and exhibits poor aqueous solubility, which directly dictates its handling and processability in laboratory workflows. When administered in unformulated aqueous buffers, Napabucasin precipitates, resulting in a complete lack of in vivo anti-tumor effect [1]. To achieve reproducible systemic delivery, buyers must utilize specific co-solvent mixtures (e.g., 10% DMSO, 40% PEG300, 5% Tween80, 45% ddH2O) or encapsulate the API in nanocarriers such as polymeric vesicles, which restores its histological tumor suppression capabilities [REFS-1, REFS-2].

Evidence DimensionIn vivo anti-tumor efficacy and aqueous solubility
Target Compound DataNano-formulated or co-solvent dissolved Napabucasin: High in vivo efficacy
Comparator Or BaselineUnformulated Napabucasin in aqueous buffer: Lack of in vivo effect due to precipitation
Quantified DifferenceProperly formulated Napabucasin restores satisfactory anti-tumor effects and histological tumor suppression compared to 0% efficacy in unformulated aqueous controls.
ConditionsIn vivo gastrointestinal and pancreatic cancer models using systemic injection

Buyers must integrate specific co-solvents or nano-carrier systems into their workflows, as the raw API is insoluble and biologically inert in standard aqueous buffers.

Synergistic Sensitization of Chemoresistant High-MUC1 Cell Lines

In models of chemoresistance, paclitaxel monotherapy often fails to eradicate cancer stem cells, instead enriching stemness-high populations and promoting spheroid formation [1]. Co-administration of Napabucasin specifically dismantles the STAT3-MUC1 resistance axis, significantly lowering the effective dose of paclitaxel required to induce cell death in high-MUC1 expressing pancreatic and colon cancer cells [1]. This quantitative shift in IC50 makes Napabucasin a strictly required combination agent for reversing established taxane resistance.

Evidence DimensionIC50 in chemoresistant, high-MUC1 expressing cancer cells
Target Compound DataNapabucasin + Paclitaxel: Significant reduction in cell viability and spheroid formation
Comparator Or BaselinePaclitaxel monotherapy: Induces resistance and enriches stemness-high populations
Quantified DifferenceNapabucasin co-administration functionally dismantles the STAT3-MUC1 resistance axis, lowering the effective dose of paclitaxel required for cell death.
ConditionsHigh-MUC1 expressing pancreatic (BxPC3, CFPAC) and colon (MC38) cancer cells

For combination therapy modeling, Napabucasin is strictly required over standard chemotherapeutics to specifically target and reverse MUC1-driven paclitaxel resistance.

Stock Solution Viability and Moisture-Linked Reproducibility

The reproducibility of Napabucasin cell-based assays is strictly dependent on solvent handling and moisture exclusion . While the lyophilized powder maintains stability for over a year at -20°C, its solubility limit of 20 mg/mL is severely compromised by moisture-contaminated DMSO. Using fresh, anhydrous DMSO ensures complete dissolution, whereas hydrated solvents lead to API precipitation and unquantifiable dosing errors in biological models [REFS-1, REFS-2].

Evidence DimensionStock solution stability and solubility threshold
Target Compound DataSoluble up to 20 mg/mL in fresh, anhydrous DMSO
Comparator Or BaselineMoisture-contaminated DMSO
Quantified DifferenceMoisture contamination significantly reduces the solubility threshold, causing precipitation and invalidating nominal concentration calculations.
ConditionsPreparation of in vitro assay stock solutions

Procurement teams and laboratory managers must ensure concurrent access to anhydrous DMSO and strict -20°C storage protocols to prevent material loss and assay failure.

Cancer Stem Cell (CSC) Spherogenesis and Self-Renewal Assays

Due to its sub-micromolar efficacy in depleting pSTAT3 and downstream stemness regulators, Napabucasin is a standard reference compound for in vitro spherogenesis assays targeting CSCs[1].

Preclinical Nano-Carrier and Liposomal Delivery Validation

Because of its strict aqueous insolubility and requirement for complex vehicle formulations, Napabucasin serves as a highly lipophilic payload for validating the release kinetics and in vivo efficacy of novel polymeric nanoparticles and liposomal delivery systems [2].

Chemoresistance Reversal in High-MUC1 Xenograft Models

Napabucasin is specifically procured for combination therapy modeling with taxanes (e.g., paclitaxel) to evaluate the targeted suppression of the STAT3-MUC1 pathway, effectively reversing acquired chemoresistance in pancreatic and colon cancer models [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Exact Mass

240.04225873 Da

Monoisotopic Mass

240.04225873 Da

Heavy Atom Count

18

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z1HHM49K7O

Pharmacology

Napabucasin is an orally available cancer cell stemness inhibitor with potential antineoplastic activity. Even though the exact target has yet to be fully elucidated, napabucasin appears to target and inhibit multiple pathways involved in cancer cell stemness. This may ultimately inhibit cancer stemness cell (CSC) growth as well as heterogeneous cancer cell growth. CSCs, self-replicating cells that are able to differentiate into heterogeneous cancer cells, appear to be responsible for the malignant growth, recurrence and resistance to conventional chemotherapies.

KEGG Target based Classification of Drugs

Not elsewhere classified
Signaling molecules
Transcription factor
STAT3 [HSA:6774] [KO:K04692]

Other CAS

83280-65-3

Wikipedia

Napabucasin

Dates

Last modified: 08-15-2023
1: Zhang Y, Jin Z, Zhou H, Ou X, Xu Y, Li H, Liu C, Li B. Suppression of prostate
2: Li Y, Rogoff HA, Keates S, Gao Y, Murikipudi S, Mikule K, Leggett D, Li W,

Explore Compound Types